molecular formula C11H10N2O3 B11885143 Methyl 5-formamido-1H-indole-2-carboxylate

Methyl 5-formamido-1H-indole-2-carboxylate

Cat. No.: B11885143
M. Wt: 218.21 g/mol
InChI Key: NCMVWXBLZUJDLU-UHFFFAOYSA-N
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Description

Methyl 5-formamido-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formamido-1H-indole-2-carboxylate typically involves the formylation of an indole derivative. One common method includes the reaction of 5-aminoindole-2-carboxylate with formic acid or formic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid, which facilitates the formylation process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process often includes steps such as nitration, reduction, and esterification, followed by formylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 5-formamido-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 5-chloro-1H-indole-2-carboxylate
  • Methyl 5-fluoro-1H-indole-2-carboxylate
  • Methyl 5-amino-1H-indole-2-carboxylate

Comparison: Methyl 5-formamido-1H-indole-2-carboxylate is unique due to the presence of the formamido group, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro, fluoro, and amino analogs, the formamido derivative may exhibit different pharmacokinetic properties and binding affinities to biological targets .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-formamido-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)10-5-7-4-8(12-6-14)2-3-9(7)13-10/h2-6,13H,1H3,(H,12,14)

InChI Key

NCMVWXBLZUJDLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)NC=O

Origin of Product

United States

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